molecular formula C13H17NO3 B7465526 N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No. B7465526
M. Wt: 235.28 g/mol
InChI Key: ZWFLAVMGWQNVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly known as BPAP, is a synthetic compound belonging to the family of benzodioxepines. BPAP is a potent dopamine agonist and has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression.

Mechanism of Action

BPAP acts as a selective dopamine D2 receptor agonist, which means that it binds to and activates the dopamine D2 receptor in the brain. This activation leads to an increase in the release of dopamine, which can help to alleviate the symptoms of Parkinson's disease and depression. BPAP also has a high affinity for the serotonin 5-HT2A receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
BPAP has been shown to increase the release of dopamine and norepinephrine in the brain, which can help to alleviate the symptoms of Parkinson's disease and depression. BPAP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

BPAP has several advantages for lab experiments, including its high potency and selectivity for the dopamine D2 receptor. However, BPAP also has some limitations, including its short half-life and the need for specialized equipment to measure its effects on dopamine release.

Future Directions

There are several future directions for the study of BPAP, including its potential use in the treatment of other neurological disorders such as schizophrenia and addiction. BPAP may also be useful in the development of new drugs that target the dopamine system in the brain. Further research is needed to fully understand the mechanism of action of BPAP and its potential therapeutic applications.

Synthesis Methods

BPAP can be synthesized using several different methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The most commonly used method for synthesizing BPAP is the Mannich reaction, which involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde, N-propylamine, and formaldehyde in the presence of a catalyst such as hydrochloric acid.

Scientific Research Applications

BPAP has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression. Studies have shown that BPAP has a potent dopamine agonist effect, which can help to alleviate the symptoms of Parkinson's disease. BPAP has also been shown to have antidepressant effects, which may be due to its ability to increase the levels of dopamine and norepinephrine in the brain.

properties

IUPAC Name

N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-6-14-13(15)10-4-5-11-12(9-10)17-8-3-7-16-11/h4-5,9H,2-3,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFLAVMGWQNVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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